Cas no 2138344-33-7 (methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate)

methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate 化学的及び物理的性質
名前と識別子
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- methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate
- EN300-1110905
- 2138344-33-7
-
- インチ: 1S/C9H14BrN3O2/c1-15-8(14)4-2-3-5-13-6-7(10)9(11)12-13/h6H,2-5H2,1H3,(H2,11,12)
- InChIKey: QQITYBAJWSZPIS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(N)=NN(C=1)CCCCC(=O)OC
計算された属性
- せいみつぶんしりょう: 275.02694g/mol
- どういたいしつりょう: 275.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110905-0.1g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1110905-2.5g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1110905-5.0g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1110905-5g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1110905-0.25g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1110905-10.0g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 10g |
$5590.0 | 2023-06-10 | ||
Enamine | EN300-1110905-1.0g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1110905-1g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1110905-0.5g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1110905-0.05g |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate |
2138344-33-7 | 95% | 0.05g |
$707.0 | 2023-10-27 |
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoateに関する追加情報
Methyl 5-(3-Amino-4-Bromo-1H-Pyrazol-1-yl)pentanoate (CAS No. 2138344-33-7): An Overview of a Promising Compound in Pharmaceutical Research
Methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate (CAS No. 2138344-33-7) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate consists of a pyrazole ring substituted with an amino and bromo group, attached to a pentanoate ester. The presence of these functional groups imparts specific pharmacological properties that make it an attractive candidate for drug development. The bromo substitution, in particular, is known to enhance the compound's ability to interact with specific biological targets, such as enzymes and receptors.
Recent studies have explored the potential of methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate could be a valuable addition to the arsenal of anti-inflammatory drugs.
Another area of interest is the compound's potential as an antiviral agent. Preliminary research has shown that methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry and replication processes, making it a promising candidate for further investigation in antiviral therapy.
In addition to its anti-inflammatory and antiviral properties, methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate has also shown promise in cancer research. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The ability to selectively target cancer cells while sparing normal cells makes it a potential lead compound for the development of novel anticancer drugs.
The synthesis of methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate involves several well-established chemical reactions. Typically, the synthesis begins with the formation of the pyrazole ring through a condensation reaction between an appropriate hydrazine and a carbonyl compound. Subsequent steps involve the introduction of the amino and bromo substituents, followed by esterification to form the final product. The high yield and purity achieved through these synthetic routes make it feasible for large-scale production.
To further understand the biological activity and mechanism of action of methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate, researchers have employed various in vitro and in vivo models. In vitro studies using cell cultures have provided insights into its effects on cellular processes such as inflammation, viral replication, and apoptosis. In vivo studies using animal models have confirmed these findings and provided additional information on pharmacokinetics and toxicity profiles.
The safety profile of methyl 5-(3-amino-4-bromo-1H-pyrazol-1-yl)pentanoate is another critical aspect being investigated. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic doses, making it a viable candidate for clinical trials. However, further research is needed to fully evaluate its safety and efficacy in humans.
In conclusion, methyl 5-(3-amino-4-bromo-1H-pyrazol-1-y\)pentanoate (CAS No. 2138344\-33\-7) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive target for drug development in areas such as inflammation, viral infections, and cancer. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its significance in modern pharmaceutical science.
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